3-Amino-5-azaindole dihydrochloride
Overview
Description
3-Amino-5-azaindole Dihydrochloride (CAS# 1257535-49-1) is a research chemical . It has a molecular weight of 206.07 and a molecular formula of C7H9Cl2N3 . The IUPAC name for this compound is 1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-azaindole Dihydrochloride is represented by the canonical SMILES: C1=CN=CC2=C1NC=C2N.Cl.Cl . The InChI representation is InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-5-azaindole Dihydrochloride are not available, azaindoles have been used in the design of kinase inhibitors .Physical And Chemical Properties Analysis
The compound has a LogP value of 3.33030 . It has a topological polar surface area of 54.7 Å . The compound is canonicalized and has a covalently-bonded unit count of 3 .Scientific Research Applications
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Azaindoles in Organic Chemistry and Drug Discovery
- Field : Organic Chemistry and Drug Discovery .
- Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. They have yielded several therapeutic agents for a variety of diseases . They are also extremely attractive for drug discovery programs .
- Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
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Azaindoles in Kinase Inhibitors Design
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Azaindoles in Synthesis of Bioactive Natural Products and Synthetic Derivatives
- Field : Organic Chemistry .
- Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. They have yielded several therapeutic agents for a variety of diseases .
- Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
-
Azaindoles in the Design of Aurora A and B Inhibitors
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Azaindoles in the Synthesis of Bioactive Natural Products and Synthetic Derivatives
- Field : Organic Chemistry .
- Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
- Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
-
Azaindoles in the Design of Aurora A and B Inhibitors
Safety And Hazards
Future Directions
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that research into azaindoles, including 3-Amino-5-azaindole Dihydrochloride, will continue to be a significant area of interest in the future.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVIJQANARAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-azaindole dihydrochloride | |
CAS RN |
1257535-49-1 | |
Record name | 3-Amino-5-azaindole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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